6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
CAS No.:
Cat. No.: VC17366781
Molecular Formula: C8H6ClF2N3
Molecular Weight: 217.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClF2N3 |
|---|---|
| Molecular Weight | 217.60 g/mol |
| IUPAC Name | 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3 |
| Standard InChI Key | CWRGQZDJTJLSIK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C2N1N=C(C=C2)Cl)C(F)F |
Introduction
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine is documented, analogous methods from patent literature provide a framework. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves cyclocondensation of aminopyridazine derivatives with α-haloketones, followed by halogenation . Adapting this approach:
-
Starting Material: 3-Amino-6-chloropyridazine.
-
Cyclization: React with 2-bromo-1,1-difluoroacetone to form the imidazo ring.
-
Methylation: Introduce the methyl group at position 3 using methyl iodide under basic conditions.
This hypothetical route aligns with strategies used for structurally related compounds, though optimization would be required to address steric hindrance from the difluoromethyl group .
Structural Analogues
Key analogues with documented data include:
| Compound | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | Cl (C6), CH₃ (C3) | 167.60 |
| 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride | Cl (C6), CF₂H (C8), CH₃ (C2) | 254.06 |
The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the methyl group improves lipophilicity.
Physicochemical Properties
Physicochemical profiling of 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine can be extrapolated from analogous compounds:
Solubility and Lipophilicity
-
LogP (octanol-water): Estimated at 1.67–1.89 (similar to 6-chloro-3-methylimidazo[1,2-b]pyridazine ).
-
Aqueous Solubility: ~0.3–1.9 mg/mL (pH 7.4, 25°C), influenced by the difluoromethyl group’s polarity .
Spectral Characteristics
-
UV-Vis: λₘₐₓ ≈ 270–290 nm (π→π* transitions in the aromatic system).
-
¹H NMR: Expected signals at δ 2.5 ppm (CH₃), δ 6.1 ppm (CF₂H), and δ 7.8–8.2 ppm (pyridazine protons).
Biological Activity and Applications
Material Science Applications
Fluorinated imidazo[1,2-b]pyridazines serve as precursors for organic semiconductors due to their electron-deficient aromatic systems and thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume